molecular formula C9H10O2 B089669 p-Tolyl acetate CAS No. 140-39-6

p-Tolyl acetate

Cat. No.: B089669
CAS No.: 140-39-6
M. Wt: 150.17 g/mol
InChI Key: CDJJKTLOZJAGIZ-UHFFFAOYSA-N
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Description

p-Tolyl acetate, also known as 4-methylphenyl acetate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. The compound consists of a tolyl group attached to an acetate group and is soluble in organic solvents such as ethanol and ether, but has limited solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl acetate can be synthesized through the acetylation of p-cresol (4-methylphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the esterification process. The reaction can be represented as follows: [ \text{C}_7\text{H}_8\text{O} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}9\text{H}{10}\text{O}_2 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The mixture is typically washed with water to remove any residual acid and then distilled to obtain the pure compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form p-toluic acid or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of p-tolyl alcohol.

    Substitution: The compound can participate in substitution reactions, such as the Fries rearrangement, where it is converted to acyl phenols in the presence of catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like AlCl3 or BF3 are used in the Fries rearrangement.

Major Products:

    Oxidation: p-Toluic acid.

    Reduction: p-Tolyl alcohol.

    Substitution: Acyl phenols.

Scientific Research Applications

p-Tolyl acetate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of p-Tolyl acetate primarily involves its ability to undergo esterification and acetylation reactions. In the fragrance industry, its mechanism of action is related to its ability to emit a pleasant fruity odor. The compound interacts with olfactory receptors, triggering a sensory response that is perceived as a fruity scent .

Comparison with Similar Compounds

    p-Cresyl acetate: Similar in structure but with different functional groups.

    m-Tolyl acetate: An isomer with the methyl group in the meta position.

    o-Tolyl acetate: An isomer with the methyl group in the ortho position.

Uniqueness: p-Tolyl acetate is unique due to its specific structural arrangement, which gives it distinct chemical properties and applications. Its fruity odor makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4-methylphenyl) acetate
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InChI

InChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJJKTLOZJAGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID0046567
Record name 4-Tolyl acetate
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid, strong floral odour
Record name p-Tolyl acetate
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Boiling Point

208.00 to 212.00 °C. @ 760.00 mm Hg
Record name p-Tolyl acetate
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name p-Tolyl acetate
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Density

1.044-1.052
Record name p-Tolyl acetate
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Vapor Pressure

0.16 [mmHg]
Record name p-Tolyl acetate
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CAS No.

140-39-6
Record name 4-Methylphenyl acetate
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Record name p-Cresyl acetate
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Record name p-Tolyl acetate
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Record name Acetic acid, 4-methylphenyl ester
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Record name P-CRESYL ACETATE
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Record name p-Tolyl acetate
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Synthesis routes and methods I

Procedure details

A mixture of 0.300 g of p-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to p-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-acetoxybenzoic acid in 82% yield at 85% conversion of p-tolyl acetate.
Quantity
0.3 g
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0.018 g
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cobalt(II) acetate
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0.003 g
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5 g
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Synthesis routes and methods II

Procedure details

A mixture of 65.0 g (0.60 mol) of p-cresol, 51.8 g (0.66 mol) of acetyl chloride, and 6 mL of anhydrous pyridine was refluxed for 1.5 h and then added to 600 mL of 2% hydrochloric acid. The product was extracted with 2×100 mL of diethyl ether, the combined extract was washed with 2% NaOH, then dried over Na2SO4, and evaporated to dryness. Drying the residue in vacuum gave 83.7 g (93%) of p-tolyl acetate (bp 104-105° C./25 mm Hg). A mixture of 40.0 g (0.27 mol) of p-tolyl acetate and 45.0 (0.34 mol) of AlCl3 was slowly heated to 120-125° C. for 30 min. The mixture was stirred for 1 hr and then 500 mL of 2M HCl was added at 0° C. The product was extracted with 3×100 mL of diethyl ether, the combined extract was dried over Na2SO4 and then evaporated to dryness. This gave 39.7 g (99%) of the title product which was further used without an additional purification.
Quantity
65 g
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reactant
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51.8 g
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6 mL
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600 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

A mixture of p-cresol (1.08 g (10 mmole)) and acetic acid (25 ml) was stirred for 5 hours at 110° C. to produce p-acetoxytoluene. N-hydroxyphthalimide (0.16 g (1 mmole)) and cobalt(II) acetylacetonate (0.018 g (0.05 mmole)) were added to this reaction mixture, and this mixture was stirred for 6 hours at 100° C. under an oxygen atmosphere. The product in the resultant reaction mixture was analyzed by gas chromatography and, as a result, p-acetoxybenzoic acid (yield 92%) was formed. The conversion of p-cresol was 95%.
Quantity
1.08 g
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reactant
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25 mL
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reactant
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Synthesis routes and methods IV

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, received for publication on Jan. 7, 1954 and published in Annalen der Chemie 587 Band, pages 1 to 15, show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time. They also report a yield of 92% from this reaction stated to be obtained by K. Weichert as reported in Angewandte Chemie 56, 338 (1943), but suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of m-cresyl acetate, p-cresyl acetate, and guaiacol acetate.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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